molecular formula C13H11N3O2 B055965 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline CAS No. 121322-22-3

1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline

Cat. No.: B055965
CAS No.: 121322-22-3
M. Wt: 241.24 g/mol
InChI Key: LLVYEYIQEXJSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clotixamide involves the reaction of 2-chlorothioxanthene with N-methylpiperazine. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and involves heating under reflux conditions to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of Clotixamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Clotixamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clotixamide has a wide range of applications in scientific research:

Mechanism of Action

Clotixamide exerts its effects primarily through antagonism of dopamine receptors. By blocking dopamine receptors, it helps to alleviate symptoms of psychosis and prevent nausea and vomiting. The compound also interacts with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its overall pharmacological profile .

Similar Compounds:

Uniqueness: Clotixamide is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Its combination of antipsychotic and antiemetic properties makes it particularly useful in clinical settings where both effects are desired .

Properties

121322-22-3

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

[3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C13H11N3O2/c17-13(10-3-1-6-14-9-10)16-11(5-7-15-16)12-4-2-8-18-12/h1-4,6-9,11H,5H2

InChI Key

LLVYEYIQEXJSCQ-UHFFFAOYSA-N

SMILES

C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3

Canonical SMILES

C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3

synonyms

1H-Pyrazole, 4,5-dihydro-5-(2-furanyl)-1-(3-pyridinylcarbonyl)-

Origin of Product

United States

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